N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide
Description
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic system comprising thiazole and pyrimidine rings. Key structural features include:
- 3,7-dimethyl substituents: These enhance steric bulk and may influence metabolic stability.
- 6-position 2,2-diphenylacetamide: A lipophilic moiety that may modulate receptor interactions or pharmacokinetic properties.
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-13-28-22-23-15(2)19(21(27)25(14)22)24-20(26)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,18H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYILKFWJCJCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide typically involves the cyclization of substituted thiouracils with phenacyl halides. The reaction proceeds through the formation of S-alkylated derivatives, followed by intramolecular cyclization to form the thiazolopyrimidine ring. The final step involves the acylation of the thiazolopyrimidine with diphenylacetyl chloride under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The exact mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide is not well understood due to limited research. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolopyrimidine and diphenylacetamide moieties. These interactions may involve inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolo[3,2-a]pyrimidine Derivatives
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Substituents : 2,4,6-trimethoxybenzylidene at C2, ethyl carboxylate at C5.
- Key Properties: Crystallographic studies reveal a flattened boat conformation of the pyrimidine ring and intermolecular C–H···O hydrogen bonding, enhancing crystal stability .
- Synthesis : Prepared via condensation of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with 2,4,6-trimethoxybenzaldehyde under acidic conditions .
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Substituents : 4-carboxybenzylidene at C2.
- Key Properties :
6-Acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidine-3(2H)-one
- Substituents : Acetyl at C6, phenylhydrazone at C2.
- Key Properties: X-ray diffraction confirms diastereoselective reduction products, highlighting the influence of substituents on stereochemistry .
Benzothiazole-Based Analogs
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide
- Structure : Diphenylacetamide linked to a benzothiazole core.
- Key Properties :
Comparative Analysis Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves cyclization of hydrazinecarbothioamides or condensation reactions, as seen in analogous thiazolo[3,2-a]pyrimidine syntheses .
- Pharmacological Potential: The diphenylacetamide group may enhance blood-brain barrier penetration compared to ester or carboxylate analogs, making it suitable for neuroactive drug development.
- Crystallographic Trends : Substituents like diphenylacetamide or trimethoxybenzylidene significantly impact molecular packing and stability, as shown in multiple X-ray studies .
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazolopyrimidine core, which is known for its diverse biological properties. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that compounds with thiazolopyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Mycobacterium smegmatis .
Table 1: Antimicrobial Activity of Thiazolopyrimidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5f | M. smegmatis | 50 μg/mL |
| D | E. coli | IC50 = 0.91 μM |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it has been shown to inhibit leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria. The inhibition percentage was reported at 78.24% at a concentration of 15 μg/mL .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The thiazolopyrimidine ring engages in hydrogen bonding and π–π interactions with target enzymes or receptors.
- Receptor Modulation : It may modulate receptor signaling pathways, affecting cellular responses.
Structure-Activity Relationship (SAR)
The structure of the thiazolopyrimidine core significantly influences the biological activity of the compound. Modifications to the side chains and substituents can enhance or reduce antimicrobial potency:
- Electron-withdrawing groups on the phenyl rings have been associated with increased activity.
- Hydrophobic side chains contribute positively to antimicrobial efficacy .
Case Studies
Several studies have explored the biological applications of thiazolopyrimidine derivatives:
- Antitubercular Activity : A study demonstrated that compounds containing the thiazolopyrimidine moiety exhibited promising antitubercular activity against M. smegmatis, suggesting potential for further development as therapeutic agents .
- Medicinal Chemistry Applications : Research has indicated that these compounds can serve as pharmacophores in drug design due to their interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
